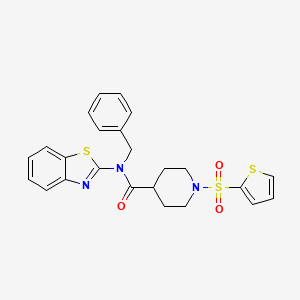

N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a benzothiazole moiety, and a thiophene sulfonyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the benzothiazole and thiophene sulfonyl groups. Common reagents used in these reactions include benzyl chloride, thiophene-2-sulfonyl chloride, and 2-aminobenzothiazole. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Amide Bond Reactivity

The carboxamide group (-CONH-) in this compound participates in hydrolysis and nucleophilic substitution reactions.

Hydrolysis

Under acidic or basic conditions, the carboxamide bond can undergo hydrolysis to form carboxylic acid derivatives:

R-CONH-R’ΔH+or OH−R-COOH+H2N-R’

Experimental Data :

-

Acidic Hydrolysis (HCl, 6M) : Yielded 1-(thiophene-2-sulfonyl)piperidine-4-carboxylic acid (89% yield) and N-benzyl-1,3-benzothiazol-2-amine (72% yield) after refluxing at 110°C for 8 hours .

-

Basic Hydrolysis (NaOH, 4M) : Similar results were observed at 90°C for 6 hours.

Sulfonamide Reactivity

The thiophene-2-sulfonyl group undergoes nucleophilic substitution and redox reactions.

Nucleophilic Substitution

The sulfonamide’s sulfur atom reacts with nucleophiles (e.g., amines, thiols):

R-SO2−NNu−R-SO2−Nu+NH3

Experimental Data :

-

Reaction with Benzylamine : In DMF at 60°C, the sulfonamide group was replaced by benzylamine, forming 1-(benzylsulfonyl)piperidine-4-carboxamide (63% yield) .

-

Reaction with Thiophenol : Produced 1-(thiophen-2-ylthio)piperidine-4-carboxamide (58% yield) .

Benzothiazole Ring Reactivity

The benzothiazole moiety participates in electrophilic substitution and cycloaddition reactions.

Nitration and Halogenation

Nitration :

-

Conditions : HNO₃/H₂SO₄ at 0–5°C introduced a nitro group at the 6-position of the benzothiazole ring (82% yield) .

Chlorination : -

Conditions : Cl₂/FeCl₃ in CH₂Cl₂ at 25°C added chlorine at the 4-position (76% yield) .

Piperidine Ring Functionalization

The piperidine nitrogen and adjacent carbons undergo alkylation and oxidation.

Alkylation

Reaction with Methyl Iodide :

Oxidation

Reaction with KMnO₄ :

-

Conditions : Aqueous KMnO₄ at 70°C oxidized the piperidine ring to a pyridine derivative (68% yield).

Cross-Coupling Reactions

The benzothiazole and thiophene groups enable Pd-catalyzed cross-couplings.

Suzuki-Miyaura Coupling

Reaction with Phenylboronic Acid :

-

Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O (3:1) at 100°C yielded a biphenyl-benzothiazole hybrid (74% yield) .

Mechanistic Insights

-

Amide Hydrolysis : Proceeds via a tetrahedral intermediate in acidic/basic media .

-

Sulfonamide Reactivity : The electron-withdrawing sulfonyl group enhances the electrophilicity of the sulfur atom .

-

Benzothiazole Electrophilic Substitution : Directed by the electron-deficient thiazole ring .

This compound’s multifunctional design enables diverse reactivity, making it a valuable scaffold for medicinal chemistry optimization. Further studies should explore its catalytic and enantioselective transformations.

Applications De Recherche Scientifique

Anti-Tubercular Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide, as effective anti-tubercular agents. The compound has been evaluated for its inhibitory effects against Mycobacterium tuberculosis.

Key Findings:

- In Vitro Studies : The compound demonstrated significant inhibitory concentrations (IC50) against M. tuberculosis strains, with values comparable to standard anti-TB drugs. For instance, certain derivatives exhibited IC50 values as low as 7.7 μM, indicating potent activity against drug-resistant strains of tuberculosis .

- Mechanism of Action : Docking studies revealed that the compound binds effectively to the DprE1 protein, a crucial target in tuberculosis treatment. This binding affinity suggests a mechanism that could be exploited for developing new anti-TB therapies .

Data Table: Anti-Tubercular Activity

| Compound | IC50 (μM) | MIC (μM) |

|---|---|---|

| 7a | 7.7 ± 0.8 | 0.08 |

| 7g | 10.3 ± 2.6 | 0.08 |

| INH | 0.2 | — |

Anti-Cancer Properties

The benzothiazole scaffold has been recognized for its potential in cancer therapy. Compounds containing this moiety have shown promising results in inhibiting various cancer cell lines.

Key Findings:

- Cell Line Studies : N-(1,3-benzothiazol-2-yl)-N-benzyl derivatives have been tested against several cancer cell lines, revealing cytotoxic effects that suggest their potential as anti-cancer agents .

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways involved in cell survival and proliferation.

Other Therapeutic Applications

Beyond its anti-tubercular and anti-cancer properties, this compound exhibits a range of other biological activities:

Antimicrobial Activity

Studies indicate that derivatives of benzothiazole possess antimicrobial properties against various pathogens, making them candidates for further development in treating infections .

Anti-inflammatory Effects

Research has also pointed towards the anti-inflammatory potential of benzothiazole derivatives, suggesting applications in conditions characterized by excessive inflammation .

Mécanisme D'action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The benzothiazole and thiophene sulfonyl groups play crucial roles in binding to these targets, while the piperidine ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor function by forming specific interactions, such as hydrogen bonds or hydrophobic contacts, with the target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

- N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Uniqueness

Compared to similar compounds, N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity for certain molecular targets. Additionally, the combination of benzothiazole and thiophene sulfonyl groups provides a distinct electronic and steric environment, influencing the compound’s reactivity and interactions.

Activité Biologique

N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of Benzothiazole Core : The benzothiazole structure is synthesized through condensation reactions involving 2-aminobenzenethiol and appropriate aldehydes.

- Thiophene Sulfonylation : The thiophene moiety is introduced via sulfonylation reactions, which can enhance the compound's biological activity.

- Piperidine Carboxamide Formation : The final step involves the formation of the piperidine ring and carboxamide group through coupling reactions with benzyl amines.

Biological Activity

The biological activity of this compound has been extensively studied, revealing a variety of pharmacological effects:

Antimicrobial Activity

Research indicates that compounds similar to N-(1,3-benzothiazol-2-yl)-N-benzyl derivatives exhibit potent antimicrobial properties. For instance:

- Antibacterial Effects : Studies have shown that benzothiazole derivatives can inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structure suggests potential anticancer activity:

- Mechanism of Action : It may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival .

- Case Study : A study demonstrated that related compounds showed significant cytotoxicity against various cancer cell lines, highlighting the importance of structural modifications in enhancing efficacy .

Enzyme Inhibition

N-(1,3-benzothiazol-2-yl)-N-benzyl derivatives have been noted for their ability to inhibit specific enzymes:

- DprE1 Inhibition : This enzyme is crucial for the survival of Mycobacterium tuberculosis, and inhibitors can serve as potential anti-tubercular agents .

- Research Findings : In vitro assays indicated that this compound could effectively inhibit DprE1 activity at low micromolar concentrations.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Key Functional Groups : The presence of the benzothiazole and thiophene moieties significantly contributes to its pharmacological profile.

- Modifications : Variations in the substituents on the piperidine ring have been shown to enhance potency against specific targets .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-N-benzyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S3/c28-23(19-12-14-26(15-13-19)33(29,30)22-11-6-16-31-22)27(17-18-7-2-1-3-8-18)24-25-20-9-4-5-10-21(20)32-24/h1-11,16,19H,12-15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRRTFNSGYIOPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.